3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzofuran-2-carboxylic acid
CAS No.: 2092818-62-5
Cat. No.: VC11625917
Molecular Formula: C25H19NO5
Molecular Weight: 413.4 g/mol
Purity: 90
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092818-62-5 |
|---|---|
| Molecular Formula | C25H19NO5 |
| Molecular Weight | 413.4 g/mol |
| IUPAC Name | 3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-benzofuran-2-carboxylic acid |
| Standard InChI | InChI=1S/C25H19NO5/c27-24(28)23-20(19-11-5-6-12-22(19)31-23)13-26-25(29)30-14-21-17-9-3-1-7-15(17)16-8-2-4-10-18(16)21/h1-12,21H,13-14H2,(H,26,29)(H,27,28) |
| Standard InChI Key | OIMGXRSGZSWQMC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(OC5=CC=CC=C54)C(=O)O |
Introduction
Structural Characteristics and Molecular Identity
Chemical Composition and Functional Groups
The molecular formula of this compound is C<sub>25</sub>H<sub>19</sub>NO<sub>5</sub>, with a molecular weight of 413.4 g/mol. Its IUPAC name, 3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-benzofuran-2-carboxylic acid, reflects three critical structural components:
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A benzofuran core (1-benzofuran-2-carboxylic acid), which contributes aromaticity and planar rigidity.
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An Fmoc-protected aminomethyl group ({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl), which serves as a temporary protective moiety for amines.
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A carboxylic acid group at the 2-position of the benzofuran ring, enabling further functionalization via esterification or amidation .
The canonical SMILES string C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(OC5=CC=CC=C54)C(=O)O provides a precise representation of its connectivity.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2092818-62-5 | |
| Molecular Formula | C<sub>25</sub>H<sub>19</sub>NO<sub>5</sub> | |
| Molecular Weight | 413.4 g/mol | |
| IUPAC Name | 3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-benzofuran-2-carboxylic acid | |
| Purity | ≥90% |
Synthesis and Preparation
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, as outlined in patent literature and chemical supplier documentation . A generalized approach includes:
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Benzofuran Core Construction: Cyclization of substituted phenols or coumaranones under acidic or oxidative conditions to form the benzofuran scaffold.
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Aminomethylation: Introduction of the aminomethyl group at the 3-position via Mannich reaction or nucleophilic substitution.
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Fmoc Protection: Reaction of the primary amine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as triethylamine to form the carbamate linkage .
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Carboxylic Acid Activation: The 2-carboxylic acid group may remain unprotected or be esterified temporarily to prevent side reactions during purification .
Reaction Conditions
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Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) are commonly used due to their ability to dissolve both polar and non-polar intermediates .
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Temperature: Reactions are conducted at 0–25°C to minimize thermal decomposition of the Fmoc group .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures yields the final product with ≥90% purity.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzofuran formation | H<sub>2</sub>SO<sub>4</sub>, 80°C, 6h | 65–70% |
| Aminomethylation | CH<sub>2</sub>O, NH<sub>3</sub>, EtOH, reflux | 50–60% |
| Fmoc protection | Fmoc-Cl, TEA, DCM, 0°C→rt | 85–90% |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in aqueous media but dissolves readily in polar aprotic solvents like DMF and DMSO . The Fmoc group enhances lipophilicity, making it suitable for solid-phase peptide synthesis (SPPS) where organic solvents dominate . Stability studies indicate susceptibility to basic conditions (e.g., piperidine), which cleave the Fmoc group, and prolonged exposure to light, necessitating storage in amber vials at room temperature .
Spectroscopic Data
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IR (KBr): Strong absorptions at 1720 cm<sup>−1</sup> (C=O, carboxylic acid) and 1695 cm<sup>−1</sup> (C=O, carbamate) .
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<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 7.80–7.30 (m, 11H, fluorenyl and benzofuran aromatics), 4.40 (d, 2H, CH<sub>2</sub>N), 4.25 (t, 1H, fluorenyl CH), 3.90 (s, 2H, COOCH<sub>2</sub>).
Future Directions and Research Gaps
While this compound’s synthetic utility is well-established, its biological profile remains underexplored. Future studies should prioritize:
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In vitro screening against microbial and cancer cell lines to quantify potency.
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Structure-activity relationship (SAR) studies to assess the impact of the Fmoc group on target binding.
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Formulation development for enhanced aqueous solubility, potentially via salt formation or nanoencapsulation.
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